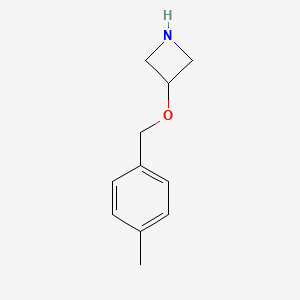

3-((4-Methylbenzyl)oxy)azetidine

Overview

Description

3-((4-Methylbenzyl)oxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methylbenzyl ether group. Its synthesis typically involves functionalization of the azetidine core via etherification or substitution reactions. For example, describes the synthesis of related azetidine derivatives using NaHCO3 washing and MgSO4 drying, yielding high-purity products (93% yield for 3-hydroxy-1-(4-methylbenzyl)azetidine derivatives) . The compound's structural simplicity and modularity make it a scaffold for drug discovery, particularly in targeting enzymes or receptors requiring small, rigid heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methylbenzyl)oxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the polymerization of aziridine and azetidine monomers. This process can be carried out through cationic, anionic, and other polymerization mechanisms . The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Chemical Reactions Analysis

Types of Reactions: 3-((4-Methylbenzyl)oxy)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in azetidines makes them highly reactive, allowing for facile handling and unique reactivity under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, alkyl dihalides, and primary amines. Microwave irradiation and catalytic systems, such as copper catalysts, are often employed to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents can produce bis-functionalized azetidines .

Scientific Research Applications

3-((4-Methylbenzyl)oxy)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidines are explored for their potential as antibacterial and antimicrobial agents . Additionally, they are used in drug discovery, polymerization, and as chiral templates . The unique reactivity of azetidines, driven by their ring strain, makes them valuable in various research fields .

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)oxy)azetidine is primarily driven by its ring strain, which imparts unique reactivity to the compound. This reactivity allows for the formation of various products under appropriate reaction conditions. The molecular targets and pathways involved in its reactions include the formation of aminoboron “ate” complexes and the subsequent 1,2-metalate shift .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the benzyl or azetidine moieties, influencing molecular weight, polarity, and bioavailability.

Key Observations :

- Alkoxy chains (e.g., 4-methylpentyl) enhance hydrophobicity, which may improve membrane permeability .

Stability and Reactivity

Biological Activity

3-((4-Methylbenzyl)oxy)azetidine is a synthetic compound belonging to the azetidine class, characterized by a four-membered ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 179.25 g/mol. The unique structural features include:

- Azetidine Ring : A four-membered cyclic structure that contributes to the compound's reactivity and interaction with biological targets.

- 4-Methylbenzyl Ether Moiety : This substituent enhances the lipophilicity of the compound, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine ring allows for specific binding interactions, which can modulate the activity of these targets.

Interaction Studies

Research indicates that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents. For instance, studies have shown that azetidine derivatives can inhibit proteins involved in cancer cell proliferation, such as STAT3 (Signal Transducer and Activator of Transcription 3).

Case Studies

-

Inhibition of STAT3 Activity :

- A study investigated the effects of azetidine analogues on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Although these compounds demonstrated sub-micromolar potency in cell-free assays, their cellular activities were weaker due to poor membrane permeability attributed to polar functional groups .

- The introduction of lipophilic groups, such as those found in this compound, may enhance cellular uptake and improve therapeutic efficacy.

- Comparison with Related Compounds :

Research Findings

Recent studies have focused on synthesizing and testing various azetidine derivatives to elucidate structure-activity relationships (SAR). Key findings include:

| Compound Name | IC (µM) | Cellular Activity | Comments |

|---|---|---|---|

| This compound | TBD | TBD | Potential for enhanced activity due to lipophilicity |

| Analog A | 0.77 | Moderate | Effective against MDA-MB-231 cells |

| Analog B | 1.15 | High | Strong STAT3-inhibitory activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-((4-Methylbenzyl)oxy)azetidine?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Temperature and Time : Adjusting reaction temperature (e.g., 45°C for 1 hour as in triazine derivatives) and monitoring reaction progress via TLC .

- Catalysts : Testing Lewis acids or bases to improve yield and selectivity.

- Purification : Employing column chromatography or recrystallization for high-purity isolation.

- Structural Confirmation : Using NMR, IR, and mass spectrometry for characterization .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Chromatography : HPLC or GC-MS for purity assessment.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Intermediate Research Questions

Q. How should experimental designs be structured to study the compound’s physicochemical properties?

Methodological Answer:

- Factorial Design : Test multiple variables (e.g., solvent polarity, pH) simultaneously to identify interactions .

- Control Groups : Include a control (e.g., unmodified azetidine) to isolate the effects of the 4-methylbenzyloxy group .

- Replication : Conduct triplicate trials to ensure reproducibility.

Q. What strategies validate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ calculations.

- Dose-Response Curves : Establish potency and efficacy across concentrations.

- Negative Controls : Include known inhibitors to benchmark activity .

Advanced Research Questions

Q. How can computational modeling enhance understanding of the compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) using software like COMSOL .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Hybrid Approaches : Combine MD and QM for multi-scale insights into reaction pathways .

Q. How do researchers resolve contradictions in experimental data (e.g., conflicting solubility or activity results)?

Methodological Answer:

- Systematic Review : Re-examine variables (e.g., solvent purity, humidity) that may introduce variability .

- Cross-Validation : Use orthogonal methods (e.g., UV-Vis vs. fluorescence assays) to confirm findings .

- Meta-Analysis : Aggregate data from independent studies to identify trends or outliers .

Q. What advanced methodologies probe the compound’s adsorption and surface interactions?

Methodological Answer:

- Microspectroscopic Imaging : Analyze surface adsorption using AFM-IR or Raman microscopy .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics on model surfaces (e.g., silica nanoparticles) .

- Environmental Chamber Studies : Mimic real-world conditions (e.g., humidity, temperature) to assess stability .

Properties

IUPAC Name |

3-[(4-methylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTOJWJGYRVHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.